molecular formula C28H24FN3O6 B1432421 Cabozantinib N-oxide CAS No. 1621681-63-7

Cabozantinib N-oxide

Cat. No.: B1432421
CAS No.: 1621681-63-7
M. Wt: 517.5 g/mol
InChI Key: FKJJTKYQXXLFPS-UHFFFAOYSA-N
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Description

Its unique properties make it an essential component in various experiments, enabling breakthroughs in fields like medicine, materials science, and environmental studies.

Preparation Methods

The synthesis of Cabozantinib N-oxide involves systematic reactions that result in the stepwise addition of specific nucleotides. The process typically includes the use of controlled pore glass as a solid phase support and the addition of nucleotides protected at their 5′ hydroxy end with a dimethoxytrityl group . Industrial production methods often involve automated high-throughput techniques using advanced pipetting robots to streamline the preparation process .

Chemical Reactions Analysis

Cabozantinib N-oxide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include potassium permanganate for oxidation and methanol for esterification . Major products formed from these reactions include methyl 4-iodobenzoate and other derivatives .

Scientific Research Applications

Cabozantinib N-oxide is widely used in scientific research due to its unique properties. It plays a crucial role in medicine, particularly in the study of cancer treatments, as it is an impurity of Cabozantinib, a medication used to treat medullary thyroid cancer . In materials science, it is used to develop new materials with enhanced properties. In environmental studies, it helps in understanding the impact of various chemicals on the environment.

Mechanism of Action

The mechanism of action of Cabozantinib N-oxide involves its role as a potent c-MET inhibitor. It works by inhibiting the c-MET pathway, which is crucial in the development and progression of various cancers . This inhibition leads to the suppression of tumor growth and metastasis.

Comparison with Similar Compounds

Cabozantinib N-oxide is unique compared to other similar compounds due to its specific inhibitory action on the c-MET pathway. Similar compounds include other c-MET inhibitors like Crizotinib and Foretinib, which also target the same pathway but differ in their chemical structure and potency . The uniqueness of this compound lies in its specific molecular interactions and the resulting biological effects.

Properties

IUPAC Name

1-N-[4-(6,7-dimethoxy-1-oxidoquinolin-1-ium-4-yl)oxyphenyl]-1-N'-(4-fluorophenyl)cyclopropane-1,1-dicarboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H24FN3O6/c1-36-24-15-21-22(16-25(24)37-2)32(35)14-11-23(21)38-20-9-7-19(8-10-20)31-27(34)28(12-13-28)26(33)30-18-5-3-17(29)4-6-18/h3-11,14-16H,12-13H2,1-2H3,(H,30,33)(H,31,34)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKJJTKYQXXLFPS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C[N+](=C2C=C1OC)[O-])OC3=CC=C(C=C3)NC(=O)C4(CC4)C(=O)NC5=CC=C(C=C5)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H24FN3O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

517.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1621681-63-7
Record name 1,1-Cyclopropanedicarboxamide, N-(4-((6,7-dimethoxy-1-oxido-4-quinolinyl)oxy)phenyl)-N'-(4-fluorophenyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1621681637
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-(4-((6,7-DIMETHOXY-1-OXIDO-4-QUINOLINYL)OXY)PHENYL)-N'-(4-FLUOROPHENYL)-1,1-CYCLOPROPANEDICARBOXAMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LKX6L2LD4X
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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